molecular formula C22H20FN3O2S2 B2601622 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 687561-84-8

2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2601622
CAS No.: 687561-84-8
M. Wt: 441.54
InChI Key: ZUFHMOCWDWNQOT-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The molecule also contains a fluorophenyl group, an acetamide group, and a phenethyl group .


Synthesis Analysis

The synthesis of similar thieno[3,2-d]pyrimidine derivatives often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography . The molecule’s structure is likely to be influenced by the presence of the thieno[3,2-d]pyrimidin-2-yl moiety and the fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive groups. The thieno[3,2-d]pyrimidin-2-yl moiety can undergo various reactions, including nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Other properties such as solubility, melting point, and boiling point can be determined using standard laboratory methods .

Scientific Research Applications

Synthesis and Chemical Properties Thieno[3,2-d]pyrimidine derivatives have been synthesized through various chemical reactions, highlighting the versatility of this scaffold in chemical synthesis. For instance, the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives demonstrates the adaptability of thieno[3,2-d]pyrimidine compounds for modifications that could potentially tailor their biological activity or physical properties (Manjunath et al., 1997). Similarly, studies on the nuclear magnetic resonance (NMR) of bicyclic thiophene derivatives have provided insights into the structural characteristics of these compounds, which can be crucial for understanding their interactions at the molecular level (Hirohashi et al., 1976).

Biological Applications Thieno[3,2-d]pyrimidine derivatives have been explored for their potential biological activities, including antitumor properties and interactions with specific proteins. The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlight the potential of these compounds in cancer research, showing that several derivatives displayed potent anticancer activity against human cancer cell lines (Hafez & El-Gazzar, 2017). Additionally, the development of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) using a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides underscores the relevance of thieno[3,2-d]pyrimidine derivatives in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine. This could include in vitro and in vivo studies to evaluate its efficacy and safety, as well as mechanistic studies to understand its mode of action .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-29-20)25-22(26)30-14-19(27)24-12-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFHMOCWDWNQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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